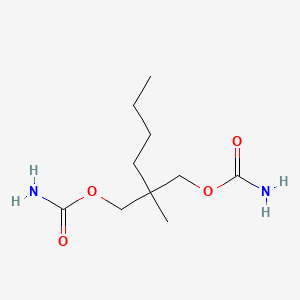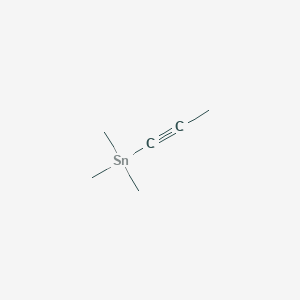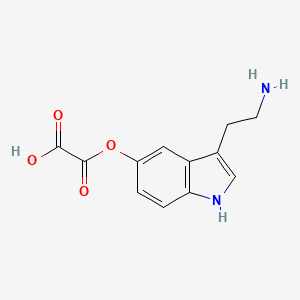![molecular formula C12H5FO3 B14743911 8-Fluoronaphtho[1,2-c]furan-1,3-dione CAS No. 1494-08-2](/img/structure/B14743911.png)
8-Fluoronaphtho[1,2-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoronaphtho[1,2-c]furan-1,3-dione is a chemical compound with the molecular formula C12H5FO3 It is a derivative of naphtho[1,2-c]furan-1,3-dione, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoronaphtho[1,2-c]furan-1,3-dione typically involves the fluorination of naphtho[1,2-c]furan-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA). The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Fluoronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 8-Fluoronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atom enhances its binding affinity to the DNA, making it a potent agent in anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-c]furan-1,3-dione: The parent compound without the fluorine substitution.
8-Chloronaphtho[1,2-c]furan-1,3-dione: A similar compound with a chlorine atom instead of fluorine.
8-Bromonaphtho[1,2-c]furan-1,3-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
8-Fluoronaphtho[1,2-c]furan-1,3-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.
Propiedades
Número CAS |
1494-08-2 |
|---|---|
Fórmula molecular |
C12H5FO3 |
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
8-fluorobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H5FO3/c13-7-3-1-6-2-4-8-10(9(6)5-7)12(15)16-11(8)14/h1-5H |
Clave InChI |
RBPOSWUZKJSBLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C(=O)OC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




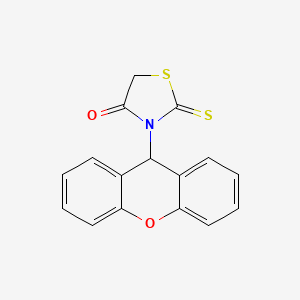
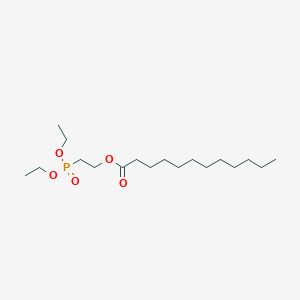

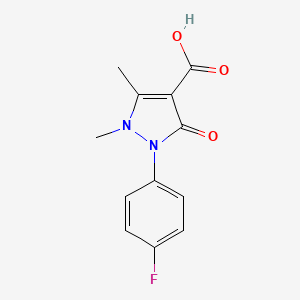

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)

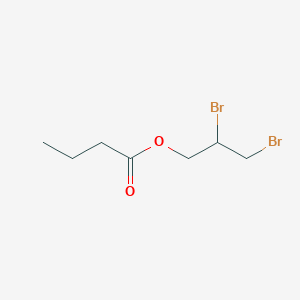
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
